molecular formula C14H22N6 B2579317 N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-45-1

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2579317
CAS No.: 1021134-45-1
M. Wt: 274.372
InChI Key: ZSPNUSSIIANVLG-UHFFFAOYSA-N
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a tetramethylpiperidinyl group attached to a pyrazolopyrimidine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazolopyrimidine core, followed by the introduction of the tetramethylpiperidinyl group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include iodine for oxidation reactions and various alkyl halides for substitution reactions. The conditions often involve specific solvents and temperatures to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylamine derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-13(2)5-9(6-14(3,4)20-13)18-11-10-7-17-19-12(10)16-8-15-11/h7-9,20H,5-6H2,1-4H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPNUSSIIANVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NC=NC3=C2C=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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